molecular formula C7H6F2N2O2 B12069971 Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate

Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B12069971
M. Wt: 188.13 g/mol
InChI Key: PSDCOGBPHREWCN-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride, acetic acid, and various nucleophiles and electrophiles . Reaction conditions may vary depending on the desired product, but typically involve refluxing and the use of appropriate solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclocondensation reaction with 1,3-dicarbonyl compounds can yield difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrid compounds have been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to the compound’s neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate include:

Uniqueness

This compound is unique due to its specific difluoromethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances the compound’s metabolic stability, lipophilicity, and binding affinity to receptors .

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

methyl 2-(difluoromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C7H6F2N2O2/c1-13-7(12)4-2-10-6(5(8)9)11-3-4/h2-3,5H,1H3

InChI Key

PSDCOGBPHREWCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C(F)F

Origin of Product

United States

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